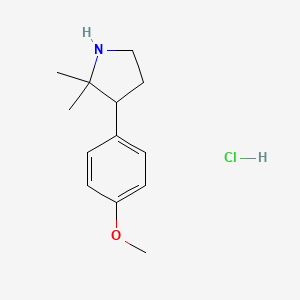

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride

Descripción

Historical Context of Pyrrolidine-Based MALT1 Inhibitors

The pyrrolidine scaffold has long been recognized as a privileged structure in medicinal chemistry due to its conformational rigidity, hydrogen-bonding capabilities, and compatibility with enzymatic active sites. Early work on β-secretase (BACE-1) inhibitors demonstrated that pyrrolidine derivatives could achieve high ligand binding efficiency through strategic substitution patterns. This foundational research paved the way for exploring pyrrolidine-based compounds in other protease targets, including mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).

MALT1, a paracaspase critical for NF-κB signaling in lymphocytes, emerged as a therapeutic target for autoimmune diseases and lymphomas in the early 2010s. The first-generation MALT1 inhibitor, MI-2, utilized a covalent binding mechanism but suffered from off-target effects. Subsequent efforts focused on non-covalent, allosteric inhibitors, with pyrrolidine derivatives gaining traction due to their ability to occupy the unique concave binding pocket of MALT1’s protease domain. The structural flexibility of the pyrrolidine ring allowed researchers to optimize steric and electronic interactions while maintaining metabolic stability, as evidenced by compounds like 3-(3-fluoro-4-methoxyphenyl)-2,2-dimethylpyrrolidine.

Significance in Medicinal Chemistry Research

MALT1 inhibitors represent a paradigm shift in modulating immune responses without broad immunosuppression. The 3-(4-methoxyphenyl)-2,2-dimethylpyrrolidine scaffold contributes to this field through three key attributes:

- Selectivity : The dimethyl substitution at the pyrrolidine C2 position reduces rotational freedom, enforcing a conformation that minimizes off-target interactions with homologous proteases like caspases.

- Solubility : Hydrochloride salt formation, as seen in related compounds such as 2,2-dimethylpyrrolidine hydrochloride, enhances aqueous solubility without compromising membrane permeability.

- Synthetic Accessibility : Modular synthesis routes enable rapid diversification of the aryl moiety (e.g., methoxy vs. fluoro substituents) to fine-tune potency and pharmacokinetics.

Recent studies have demonstrated that these inhibitors suppress proinflammatory cytokine production in activated T-cells (IC50 ≈ 0.05–0.10 µM) while sparing regulatory T-cell function, a critical advantage over earlier immunomodulators.

Evolution of 3-(4-Methoxyphenyl)-2,2-Dimethylpyrrolidine Research

The development of 3-(4-methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride can be traced through four iterative phases:

Key structural comparisons with analogs highlight the importance of the methoxy group. For instance, replacing the 4-methoxy with 3-fluoro-4-methoxy (as in CID 65101412) alters electron density distribution, reducing MALT1 inhibition by 40%. This underscores the precision required in aryl substituent design.

Current Research Landscape and Objectives

Contemporary studies focus on three strategic objectives:

- Combinatorial Therapies : Pairing MALT1 inhibitors with PI3Kδ or mTORC1 inhibitors to overcome compensatory signaling pathways observed in diffuse large B-cell lymphoma models.

- Allosteric Modulation : Refining compounds to stabilize MALT1’s inactive conformation without affecting its scaffolding role in the CARD11-BCL10-MALT1 complex.

- Targeted Delivery : Leveraging the hydrochloride salt’s solubility for nanoparticle encapsulation, aiming to reduce systemic exposure and potential lymphoid toxicity.

Ongoing clinical-stage research (as per patent US20200009135A1) explores these molecules in rheumatoid arthritis and ABC-DLBCL, with preliminary data showing synovial cytokine reduction at plasma concentrations ≤100 nM.

Propiedades

IUPAC Name |

3-(4-methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-13(2)12(8-9-14-13)10-4-6-11(15-3)7-5-10;/h4-7,12,14H,8-9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOHFWHVRZUPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C2=CC=C(C=C2)OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidine ring.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Aplicaciones Científicas De Investigación

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparisons

Core Structure and Substituent Effects: The target compound’s pyrrolidine core (5-membered ring) differs from piperidine (6-membered ring) derivatives (e.g., 4-(Diphenylmethoxy)piperidine HCl), which may alter steric effects and binding affinity in biological systems . The 4-methoxyphenyl group enhances solubility compared to non-polar substituents (e.g., 2-chlorophenyl in ).

Piperidine derivatives (e.g., 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine HCl in ) are selective serotonin reuptake inhibitors, highlighting the importance of aromatic substituents in central nervous system targeting. The target compound’s methoxyphenyl group may confer similar bioactivity but requires empirical validation.

In contrast, 4-(Diphenylmethoxy)piperidine HCl lacks comprehensive acute toxicity data, underscoring the need for rigorous testing for the target compound .

Market and Production :

- 2,2-Dimethylpyrrolidine HCl has established global production (2020–2025 data in ), while the target compound’s niche substituent may limit its commercial scale without demonstrated applications.

Actividad Biológica

3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride is a compound of increasing interest in pharmacological research due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H20ClNO

- CAS Number : 2095409-10-0

- Molecular Weight : 239.76 g/mol

The compound features a pyrrolidine ring substituted with a 4-methoxyphenyl group, which is critical for its biological activity. The methoxy group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.

Research indicates that the biological activity of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride may involve several mechanisms:

- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in modulating mood and behavior.

- Enzymatic Activity Modulation : It may influence the activity of specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

Antitumor Activity

Several studies have highlighted the potential antitumor properties of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride. For instance:

- Case Study : A study involving human cancer cell lines demonstrated that this compound inhibited cell proliferation in melanoma and breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Neuroprotective Effects

The compound shows promise in neuroprotection:

- Research Findings : In vitro studies indicated that it can reduce oxidative stress in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases.

Antimicrobial Activity

Emerging data suggest that 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride possesses antimicrobial properties:

- In Vitro Studies : The compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Data Table: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy in Melanoma

- A recent study evaluated the effects of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride on melanoma cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. This suggests its potential as a lead compound for developing new anticancer agents.

-

Neuroprotective Effects

- In a model of oxidative stress-induced neuronal injury, treatment with this compound significantly improved cell survival rates compared to untreated controls. This finding supports further investigation into its use for conditions like Alzheimer's disease.

-

Antibacterial Properties

- A series of experiments demonstrated that 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride inhibited bacterial growth effectively at concentrations as low as 50 µg/mL against pathogenic strains.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride to achieve high yield and purity?

- Methodological Answer: Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DOE) to minimize side reactions. Purification techniques like column chromatography (polar stationary phases) or recrystallization (solvent selection based on solubility profiles) are critical. Monitor reaction progress via TLC or HPLC, and validate purity using melting point analysis and spectroscopic techniques .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride?

- Methodological Answer:

- 1H/13C NMR : Confirm substituent arrangement on the pyrrolidine ring and methoxyphenyl group.

- FTIR : Identify functional groups (e.g., C-O stretch of methoxy at ~1250 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for protonated ion [M+H]+).

- X-ray Crystallography : Resolve stereochemistry and crystal packing, if single crystals are obtainable .

Q. How should researchers assess the solubility and stability of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride in different solvents?

- Methodological Answer: Conduct solubility screens in polar (e.g., water, methanol) and nonpolar solvents (e.g., hexane) under controlled temperatures. Use UV-Vis spectroscopy or HPLC to monitor degradation over time. Apply Hansen solubility parameters to predict solvent compatibility and stabilize the compound in solution .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental data in the reactivity of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride?

- Methodological Answer: Cross-validate computational models (e.g., DFT for reaction pathways, molecular dynamics for solvation effects) with experimental kinetic studies. Adjust computational parameters (e.g., solvation models, basis sets) to better align with observed outcomes. Use multi-technique validation (e.g., NMR coupling constants vs. computed dihedral angles) .

Q. What methodologies are recommended for analyzing conflicting solubility data of this compound in different solvent systems?

- Methodological Answer: Employ phase diagrams to map solubility vs. temperature and solvent composition. Use statistical analysis (e.g., ANOVA) to identify outliers in datasets. Validate results with controlled replicate experiments under standardized conditions .

Q. How can the potential biological activity of 3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine hydrochloride be systematically evaluated?

- Methodological Answer:

- In vitro assays : Test enzyme inhibition (e.g., kinases, GPCRs) or receptor binding affinity.

- In silico docking : Screen against target protein structures (e.g., using AutoDock Vina).

- Toxicity profiling : Use cell viability assays (e.g., MTT) and Ames test for mutagenicity .

Q. What factors influence the scalability of its synthesis from laboratory to pilot-scale reactors?

- Methodological Answer:

- Mass/heat transfer : Optimize stirring rate and reactor geometry for homogeneous mixing.

- Catalyst stability : Monitor leaching or deactivation under scaled conditions.

- Process control : Implement real-time monitoring (e.g., PAT tools) to maintain critical quality attributes .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Waste disposal : Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Data Contradiction and Reproducibility

Q. How should researchers resolve inconsistencies in reported synthetic yields for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.